MDAI - 13274-81-2

MDAI

Catalog Number: EVT-1522786
CAS Number: 13274-81-2
Molecular Formula: C9H9FO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MDAI is synthesized from precursors such as 3-(3,4-methylenedioxyphenyl)propionic acid. Its classification falls under the category of novel psychoactive substances, specifically within the family of aminoindanes. The compound has been studied for its potential therapeutic effects and has been associated with recreational use due to its mood-enhancing properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of MDAI involves several key steps:

  1. Formation of Acid Chloride: The precursor compound is converted into an acid chloride.
  2. Indanone Production: Heating the acid chloride leads to the formation of 5,6-methylenedioxy-1-indanone.
  3. Hydroxyimino Ketone Formation: The indanone is treated with amyl nitrite in methanol and hydrochloric acid to yield a hydroxyimino ketone.
  4. Reduction to Aminoindane: Finally, this hydroxyimino ketone is reduced to produce MDAI using a palladium on carbon catalyst in glacial acetic acid with catalytic sulfuric acid .

Technical Considerations

The synthesis requires careful control of reaction conditions to optimize yields and purity. Analytical techniques such as gas chromatography-mass spectrometry are commonly employed to verify the identity and purity of the synthesized product .

Chemical Reactions Analysis

Reactions and Technical Details

MDAI undergoes various chemical reactions typical for amines and substituted phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: MDAI can react with electrophiles due to the presence of the amino group.
  • Reduction Reactions: The hydroxyimino ketone intermediate can be reduced using various reducing agents, which is crucial in its synthesis.
  • Degradation Pathways: Under certain conditions, MDAI may degrade into other compounds, which can be analyzed using mass spectrometry .
Mechanism of Action

Process and Data

MDAI primarily functions as a serotonin and norepinephrine releasing agent. It induces the release of these neurotransmitters while inhibiting their reuptake, leading to increased concentrations in the synaptic cleft. Unlike MDMA, MDAI does not significantly affect dopamine release, which may account for its lower potential for abuse and different subjective effects.

The pharmacodynamics indicate that MDAI has a higher potency for serotonin release compared to norepinephrine and dopamine, making it distinct among similar compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: MDAI typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of MDAI is reported around 180-182 °C.
  • Stability: MDAI is stable under normal conditions but may degrade when exposed to strong acids or bases.

These properties are crucial for understanding its behavior in biological systems and during analytical testing .

Applications

MDAI has been utilized primarily in research contexts due to its psychoactive effects resembling those of MDMA but with distinct pharmacological profiles. Its applications include:

  • Research Chemical: Studied for its potential therapeutic effects on mood disorders.
  • Analytical Chemistry: Used as a reference standard in forensic analysis of psychoactive substances.

Despite its potential applications, concerns regarding safety and legality have limited its use outside controlled research environments .

Introduction to MDAI

MDAI (5,6-Methylenedioxy-2-aminoindane) is a synthetic entactogen initially developed as a potential therapeutic agent. Structurally derived from the phenethylamine scaffold, it occupies a unique niche among psychoactive compounds due to its selective neuropharmacological activity and reduced neurotoxicity compared to classical empathogens like MDMA.

Historical Development and Emergence as a Designer Drug

Developed in the 1990s by pharmacologist David E. Nichols at Purdue University, MDAI was originally investigated as a neurochemical tool for studying serotonin release mechanisms [1] [10]. Early research aimed to create compounds mimicking MDMA’s prosocial effects without its neurotoxic properties [1]. By 2007–2009, MDAI emerged as a designer drug in online markets and "headshops," particularly in the UK and Europe. Its popularity peaked between 2010–2012 following bans on mephedrone, though forensic analyses revealed widespread adulteration; products sold as "MDAI" often contained substituted cathinones instead [1] [4]. User communities adopted street names like "sparkle" or "mindy" for MDAI [1] [7].

Table 1: Key Historical Milestones of MDAI

YearEvent
1990sSynthesized by David Nichols at Purdue University for serotonin research
2007First appearance in recreational markets
2010–2012Peak popularity as a legal high alternative post-mephedrone bans
2016Controlled under UK Psychoactive Substances Act

Structural Relationship to MDMA and Other Entactogens

MDAI belongs to the 2-aminoindane class, sharing a core methylenedioxybenzene motif with MDMA and MDA. However, its critical distinction is the indane ring system, formed by cyclizing the α-methyl group of MDA back into the benzene ring. This structural modification:

  • Reduces dopaminergic activity by ~10-fold compared to MDMA [1]
  • Enhances serotonin selectivity: MDAI acts as a balanced serotonin-norepinephrine releasing agent (SNRA) with minimal dopamine release (EC₅₀: SERT = 114 nM, NET = 117 nM, DAT = 1,334 nM) [1] [2]
  • Eliminates direct receptor interactions: Unlike MDMA, MDAI shows no affinity for serotonin receptors (5-HT₁/₂; Kᵢ >10 μM) but binds α₂-adrenergic receptors (Kᵢ = 322–1,121 nM) [1]

Table 2: Structural-Activity Relationships (SAR) of MDAI vs. Key Entactogens

CompoundCore StructureKey ModificationsSelectivity Profile
MDAI2-AminoindaneCyclized α-methyl groupSNRA (SERT/NET-focused)
MDMASubstituted amphetamineN-methyl, α-methyl groupSNDRA (balanced SERT/DAT/NET)
MDASubstituted amphetamineUnmethylated amine, α-methyl groupSNDRA
MMAI2-AminoindaneMethyl substitution on amino groupSSRA (SERT-selective)

Current Legal and Regulatory Status Globally

MDAI’s legal status reflects accelerating controls on novel psychoactive substances:

  • China: Controlled since October 2015 [1]
  • Switzerland: Scheduled since December 2011 [1]
  • United Kingdom: Banned under the 2016 Psychoactive Substances Act, prohibiting production/supply (possession remains legal except in custodial institutions) [4]
  • European Union: Subject to generic legislation; banned in Denmark (2015), Finland, and covered under Germany’s NpSG law (industrial/scientific use only) [1] [6]
  • Brazil: Classified as prohibited under Class F2 psychotropics [1]
  • United States: No federal scheduling, but state analog laws may apply [3]

Table 3: Global Legal Status of MDAI (2025)

RegionStatusGoverning Legislation
European UnionVaries by state; generally prohibitedGeneric drug laws / EU Psychoactive Substances Act
United KingdomIllegal to produce/supply (since 2016)Psychoactive Substances Act 2016
ChinaControlled substance (since 2015)2015 Narcotics Control List
BrazilProhibitedClass F2 Psychotropics
United StatesUnscheduled federally; state-dependentFederal Analog Act (state-level enforcement)

Properties

CAS Number

13274-81-2

Product Name

MDAI

Molecular Formula

C9H9FO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.